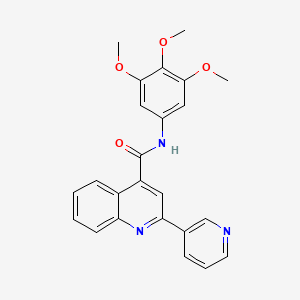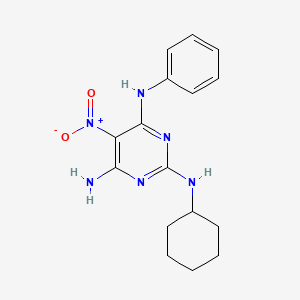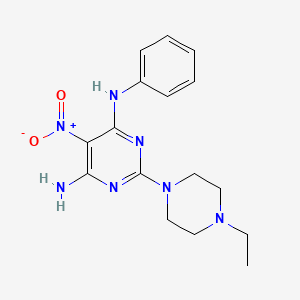
cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环丙基(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-3,5-二甲基-1H-吡唑-1-基)甲酮是一种复杂的有机化合物,包含环丙基、二氢异喹啉基和吡唑环。
准备方法
合成路线和反应条件
环丙基(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-3,5-二甲基-1H-吡唑-1-基)甲酮的合成涉及多个步骤。一种常见的做法是首先制备二氢异喹啉中间体,可以通过Pictet-Spengler反应合成。然后对该中间体进行磺酰化以引入磺酰基。 最后一步涉及通过环化反应形成吡唑环 .
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。 这可能包括使用高通量筛选来确定最有效的催化剂和反应条件 .
化学反应分析
反应类型
环丙基(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-3,5-二甲基-1H-吡唑-1-基)甲酮可以进行各种化学反应,包括:
氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以用氢化铝锂等试剂进行。
常见试剂和条件
氧化: 酸性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱存在下,胺或硫醇等亲核试剂.
主要产物
这些反应的主要产物取决于所用试剂和具体条件。 例如,氧化可能生成亚砜或砜,而还原可能导致醇或胺的形成 .
科学研究应用
环丙基(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-3,5-二甲基-1H-吡唑-1-基)甲酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其潜在的治疗效果,尤其是在癌症研究中。
工业: 用于开发新材料和化学工艺.
作用机制
环丙基(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-3,5-二甲基-1H-吡唑-1-基)甲酮的作用机制与其与特定分子靶标的相互作用有关。例如,它可能通过结合酶的活性位点来抑制某些酶,从而阻断其活性。 磺酰基在该相互作用中起着至关重要的作用,因为它与酶形成强氢键 .
相似化合物的比较
类似化合物
3-(3,4-二氢异喹啉-2(1H)-基磺酰基)苯甲酸: 醛酮还原酶AKR1C3的有效抑制剂.
2,3-二氢喹唑啉-4(1H)-酮: 一种含氮杂环化合物,具有多种生物活性.
独特性
环丙基(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-3,5-二甲基-1H-吡唑-1-基)甲酮的独特性在于它结合了环丙基、二氢异喹啉基和吡唑环。
属性
分子式 |
C18H21N3O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
cyclopropyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H21N3O3S/c1-12-17(13(2)21(19-12)18(22)15-7-8-15)25(23,24)20-10-9-14-5-3-4-6-16(14)11-20/h3-6,15H,7-11H2,1-2H3 |
InChI 键 |
BAIUWCYEBDRISZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(=O)C2CC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261325.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11261338.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261363.png)
![N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261364.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261384.png)
![2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11261390.png)

![ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11261398.png)
![N-(4-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261404.png)
